Lipophilicity (XLogP3) vs. Methylsulfonylmethyl Analog
The ethylsulfonylmethyl substituent increases lipophilicity relative to the methylsulfonylmethyl analog. The target compound has a computed XLogP3 of 0.1 [1], whereas the methyl analog 2-(methanesulfonylmethyl)furan-3-carboxylic acid has an XLogP3 of -0.3 [2]. This 0.4 log unit difference corresponds to an approximately 2.5-fold higher predicted octanol-water partition coefficient, a magnitude known to influence passive membrane permeability and plasma protein binding in lead optimization [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.1 |
| Comparator Or Baseline | 2-(Methanesulfonylmethyl)furan-3-carboxylic acid: XLogP3 = -0.3 |
| Quantified Difference | ΔXLogP3 = +0.4 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18 for target; 2024.11.20 for comparator) |
Why This Matters
A 0.4 log unit increase in XLogP3 shifts the compound into a more favorable lipophilicity range for blood-brain barrier penetration and cellular uptake while remaining within the drug-like space (XLogP3 < 5), making it a more attractive scaffold for CNS-targeted library synthesis compared to the methyl analog.
- [1] PubChem Compound Summary CID 43477674. 2-((Ethylsulfonyl)methyl)furan-3-carboxylic acid. XLogP3-AA: 0.1. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/43477674 (accessed 2026-04-25). View Source
- [2] PubChem Compound Summary CID 61025004. 2-(Methanesulfonylmethyl)furan-3-carboxylic acid. XLogP3-AA: -0.3. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/61025004 (accessed 2026-04-25). View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. General principle: a ΔlogP of 0.4 corresponds to ~2.5-fold change in partition coefficient. View Source
